Deschloro Atovaquone
CAS No.: 92458-44-1
Cat. No.: VC21343688
Molecular Formula: C22H20O3
Molecular Weight: 332.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 92458-44-1 |
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Molecular Formula | C22H20O3 |
Molecular Weight | 332.4 g/mol |
IUPAC Name | 4-hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione |
Standard InChI | InChI=1S/C22H20O3/c23-20-17-8-4-5-9-18(17)21(24)22(25)19(20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16,23H,10-13H2 |
Standard InChI Key | BTUOKIGIZFBGRF-UHFFFAOYSA-N |
SMILES | C1CC(CCC1C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Canonical SMILES | C1CC(CCC1C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Appearance | Yellow Solid |
Melting Point | 211-213°C |
Chemical Properties and Structural Characteristics
Deschloro Atovaquone (CAS: 92458-44-1) is a hydroxynaphthoquinone derivative with molecular formula C₂₂H₂₀O₃ and molecular weight 332.39 g/mol . As the name suggests, it is structurally identical to Atovaquone except for the absence of the chlorine atom on the phenyl ring of the cyclohexyl-phenyl moiety. Atovaquone itself is a hydroxy-1,4-naphthoquinone and an analogue of ubiquinone with the molecular formula C₂₂H₁₉ClO₃ and molecular weight 366.84 g/mol .
Comparative Chemical Properties
The following table presents the key chemical properties of Deschloro Atovaquone compared to Atovaquone:
Property | Deschloro Atovaquone | Atovaquone |
---|---|---|
CAS Number | 92458-44-1 | Various (See catalog entries) |
Molecular Formula | C₂₂H₂₀O₃ | C₂₂H₁₉ClO₃ |
Molecular Weight | 332.39 g/mol | 366.84 g/mol |
Structure | Hydroxynaphthoquinone with non-chlorinated phenyl ring | Hydroxynaphthoquinone with chlorinated phenyl ring |
IUPAC Name | 2-[trans-4-phenylcyclohexyl]-3-hydroxy-1,4-naphthoquinone | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone |
The structural difference between these compounds lies in the substitution pattern on the phenyl ring, with Deschloro Atovaquone lacking the chlorine atom that is present at the para position in Atovaquone .
Synthesis Methodologies
The synthesis of Deschloro Atovaquone follows a multi-step reaction process, similar to but distinct from the synthesis of Atovaquone. According to the available literature, the synthesis involves two primary steps .
Synthetic Pathway
The synthesis methodology reported in the literature includes:
Step 1: Treatment with aqueous-ethanolic NaOH followed by warming the reaction solution (acidified with aqueous HCl) with FeCl₃ in aqueous HCl .
Step 2: Reaction in acetic acid and diethyl ether at 90°C .
This synthetic route draws from earlier work published by Fieser et al. in the Journal of the American Chemical Society in 1948 . The synthesis utilizes 1,4-naphthoquinone (CAS: 130-15-4) as one of the starting materials, which is commercially available from numerous suppliers at approximately $16.00/1g .
Relationship to Atovaquone
Understanding the relationship between Deschloro Atovaquone and Atovaquone provides important context for potential applications and research directions.
Structural Comparison
Atovaquone is a substituted hydroxynaphthoquinone that acts as a potent antimalarial drug by inhibiting the parasite's mitochondrial cytochrome bc1 complex . The compound contains a napththoquinone group connected to a cyclohexyl–chlorophenyl tail . In contrast, Deschloro Atovaquone maintains the same basic structure but lacks the chlorine atom on the phenyl ring.
Mechanistic Implications
Atovaquone's mechanism of action involves:
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Inhibition of the cytochrome bc1 complex, a central component of the respiratory chain essential for cellular energy conversion .
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Collapse of the mitochondrial membrane potential, thereby blocking energy supply to parasites .
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Potential inhibition of pyrimidine biosynthesis by affecting the regeneration of ubiquinone, which serves as a substrate for dihydroorotate dehydrogenase .
The structural similarity between Deschloro Atovaquone and Atovaquone suggests that the former may exhibit related biological activities, potentially with modified pharmacokinetic or pharmacodynamic properties due to the absence of the chlorine atom.
Structure-Activity Relationship Considerations
The absence of the chlorine atom in Deschloro Atovaquone compared to Atovaquone may influence several aspects of its biological activity and pharmaceutical properties.
Binding Interactions
In Atovaquone, the chlorophenyl tail establishes specific interactions with less-conserved residues in the cytochrome bc1 complex . The absence of the chlorine atom in Deschloro Atovaquone would alter these interactions, potentially affecting:
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Binding affinity to molecular targets
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Selectivity for specific proteins
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Resistance profiles against mutated targets
Physicochemical Properties
The removal of a chlorine atom can significantly impact a compound's:
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Lipophilicity and membrane permeability
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Metabolic stability and clearance rate
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Distribution in tissues and cellular compartments
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Potential for drug-drug interactions
These altered properties might translate to different pharmacokinetic profiles between Atovaquone and Deschloro Atovaquone, which could be advantageous in certain therapeutic contexts.
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